Tetramethylammonium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tetramethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIZCWYLBDKLSU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Tetramethylammonium chloride | |
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DSSTOX Substance ID |
DTXSID6021749 | |
| Record name | Tetramethylammonium chloride | |
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Molecular Weight |
109.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White hygroscopic solid; [ICSC] White odorless powder; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. | |
| Record name | Methanaminium, N,N,N-trimethyl-, chloride (1:1) | |
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| Record name | Tetramethylammonium chloride | |
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| Record name | TETRAMETHYLAMMONIUM CHLORIDE | |
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Solubility |
Slightly soluble in ethanol; insoluble in ether, benzene, chloroform; very soluble in methanol, Soluble in alcohol; insoluble in ether, Soluble in water, Solubility in water at 20 °C: very good | |
| Record name | Tetramethylammonium chloride | |
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| Record name | TETRAMETHYLAMMONIUM CHLORIDE | |
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Density |
1.1690 at 20 °C/4 °C, 1.17 g/cm³ | |
| Record name | Tetramethylammonium chloride | |
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| Record name | TETRAMETHYLAMMONIUM CHLORIDE | |
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Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Tetramethylammonium chloride | |
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Color/Form |
Bipyramidal from dilute alcohol, White crystalline solid | |
CAS No. |
75-57-0 | |
| Record name | Tetramethylammonium chloride | |
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| Record name | Tetramethylammonium chloride | |
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| Record name | Methanaminium, N,N,N-trimethyl-, chloride (1:1) | |
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| Record name | Tetramethylammonium chloride | |
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| Record name | TETRAMETHYLAMMONIUM CHLORIDE | |
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| Record name | Tetramethylammonium chloride | |
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| Record name | TETRAMETHYLAMMONIUM CHLORIDE | |
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Melting Point |
420 °C (decomposes), MP: Decomposes, MP: >300 °C | |
| Record name | Tetramethylammonium chloride | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis Methodologies and Precursor Chemistry
Alkylation Reactions for Tetramethylammonium (B1211777) Chloride Production
Alkylation reactions represent the most conventional and widely employed methods for the industrial-scale production of tetramethylammonium chloride. These methods involve the introduction of methyl groups to a nitrogen-containing precursor.
Trimethylamine (B31210) and Methyl Chloride Route
The most common and efficient method for synthesizing this compound is the direct reaction of trimethylamine (N(CH₃)₃) with methyl chloride (CH₃Cl). wikipedia.orgsmolecule.com This reaction is a classic example of a quaternization reaction, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic methyl group of methyl chloride. The result is the formation of the tetramethylammonium cation and a chloride anion. wikipedia.org
Reaction: N(CH₃)₃ + CH₃Cl → (CH₃)₄N⁺Cl⁻ wikipedia.org
This process is valued for its high efficiency and directness in producing the desired salt. wikipedia.org
Alkylation of Ammonium (B1175870) Chloride with Dimethyl Carbonate
An alternative alkylation pathway involves the reaction of ammonium chloride (NH₄Cl) with dimethyl carbonate ((CH₃O)₂CO). wikipedia.orgatamanchemicals.com This method is notable for its use of a less hazardous methylating agent compared to methyl chloride. The reaction is typically carried out in the presence of an ionic liquid catalyst, which enhances the reaction rate and selectivity. wikipedia.orgsmolecule.comatamanchemicals.com
Reaction: NH₄⁺Cl⁻ + 2 (CH₃O)₂CO → (CH₃)₄N⁺Cl⁻ + 2 H₂O + 2 CO₂ softschools.com
This approach presents a greener alternative by avoiding the use of volatile and toxic methyl chloride.
Electrochemical Synthesis Pathways
Electrochemical methods offer an alternative route to this compound, often proceeding through the synthesis of its hydroxide (B78521) precursor, tetramethylammonium hydroxide (TMAH).
Electrolytic Preparation of Tetramethylammonium Hydroxide Precursors
Tetramethylammonium hydroxide is a key intermediate that can be produced through the electrolysis of tetramethylammonium salts. google.comresearchgate.net A common method involves the electrolysis of an aqueous solution of this compound itself. atamanchemicals.com In an electrolytic cell equipped with a cation-exchange membrane, the tetramethylammonium cations (TMA⁺) migrate across the membrane from the anode compartment to the cathode compartment. google.com At the cathode, the reduction of water generates hydroxide ions (OH⁻) and hydrogen gas. atamanchemicals.com The TMA⁺ ions then combine with the newly formed hydroxide ions to produce tetramethylammonium hydroxide. google.com
The chlorine gas generated at the anode can be captured and utilized, for instance, by reacting it with an alkaline solution to produce sodium hypochlorite. atamanchemicals.com This method is recognized for its simplicity and the high purity of the resulting tetramethylammonium hydroxide, with minimal environmental pollution. atamanchemicals.com Another approach involves the electrolysis of other tetramethylammonium salts, such as the formate (B1220265) or hydrogencarbonate, to yield TMAH. osti.gov Specifically, the electrolysis of tetramethylammonium hydrogencarbonate, prepared from the reaction of trimethylamine and dimethyl carbonate, has been shown to produce high-purity TMAH. osti.govoup.com
Subsequent Conversion Approaches
Once tetramethylammonium hydroxide has been synthesized, it can be converted to this compound through a simple acid-base neutralization reaction with hydrochloric acid (HCl). softschools.com
Reaction: (CH₃)₄NOH + HCl → (CH₃)₄NCl + H₂O softschools.com
Green Chemistry Approaches in this compound Synthesis
Efforts to develop more environmentally friendly methods for chemical synthesis have led to the exploration of greener routes for producing this compound. One notable approach is the use of dimethyl carbonate as a methylating agent, which is considered a green reagent. google.com It is less toxic and more biodegradable than traditional methylating agents like methyl chloride.
The synthesis of tetraethylammonium (B1195904) chloride, a related quaternary ammonium salt, provides a model for green production that could be applicable to TMAC. This process emphasizes a catalyst-free reaction, minimizes the excess of the alkylating agent, and allows for the direct reuse of the mother liquor as a solvent in subsequent batches, leading to a zero-discharge process. google.com Such principles, when applied to TMAC synthesis, could significantly reduce the environmental impact and production costs.
Furthermore, the use of bipolar membrane electrodialysis (BMED) to produce tetramethylammonium hydroxide from this compound represents a technology with lower energy consumption and reduced environmental pollution compared to some traditional methods. researchgate.netacs.org This method avoids the use of hazardous chemicals like silver oxide and minimizes waste generation. acs.org
Catalytic Mechanisms and Applications
Phase-Transfer Catalysis by Tetramethylammonium (B1211777) Chloride
Phase-transfer catalysis (PTC) is a powerful synthetic method that enables or accelerates reactions between reactants in separate, immiscible phases. ptfarm.pl Tetramethylammonium chloride is a prominent catalyst in this field, recognized for its ability to transport reactants across the phase boundary, thereby overcoming the insolubility of the reacting species. chemiis.comatamanchemicals.com
Facilitation of Reactant Transfer Across Immiscible Phases
The primary function of this compound in phase-transfer catalysis is to act as a shuttle for ions between an aqueous and an organic phase. atamankimya.comatamanchemicals.com The tetramethylammonium cation, being lipophilic, can pair with an anion from the aqueous phase, such as a hydroxide (B78521) or halide ion, and transport it into the organic phase where the reaction with an organic substrate occurs. ptfarm.pl This transfer allows the reaction to proceed at a much faster rate than it would otherwise.
The use of this compound as a phase-transfer catalyst significantly enhances reaction rates and yields in numerous organic syntheses. atamanchemicals.com By facilitating the interaction of reactants that would otherwise be segregated in different phases, it promotes more efficient and complete reactions. atamanchemicals.com This is particularly evident in processes like halogen replacement reactions, redox reactions, and N-alkylation. koyonchem.com
This compound is particularly effective in promoting alkylation and acylation reactions. atamanchemicals.com In these reactions, it facilitates the transfer of the anionic nucleophile (e.g., an alkoxide or carboxylate) from the aqueous phase to the organic phase, where it can react with the alkylating or acylating agent. made-in-china.com This leads to improved reaction efficiency and selectivity. made-in-china.com For instance, it has been used in the N-alkylation of carbazole (B46965) and the geminal di-alkylation of fluorene. wikipedia.org
| Reaction Type | Substrate | Reagent | Role of TMAC | Outcome |
|---|---|---|---|---|
| N-Alkylation | Carbazole | Alkyl Halide | Transfers hydroxide from aqueous to organic phase to deprotonate carbazole. | Facilitates the formation of N-alkylated carbazole. wikipedia.org |
| C-Alkylation | Fluorene | Alkyl Halide | Transfers hydroxide from aqueous to organic phase to form the fluorenyl anion. | Promotes the geminal di-alkylation of fluorene. wikipedia.org |
| Acylation | Organic Compounds | Acylating Agent | Transfers the anionic nucleophile to the organic phase. | Improves reaction efficiency and selectivity. made-in-china.com |
This compound is an effective phase-transfer catalyst for solid-liquid Halogen Exchange (Halex) reactions, such as the selective chloride/fluoride exchange of activated aryl chlorides with potassium fluoride. rsc.orgresearchgate.net A critical factor in the success of these reactions is the careful control of the amount of water in the system. rsc.orgresearchgate.net While a small amount of water is necessary to solubilize the inorganic salt (e.g., potassium fluoride), excessive water can hinder the reaction by strongly solvating the anion and preventing its transfer to the organic phase. rsc.org In a notable industrial incident involving a Halex reaction, the presence of uncontrolled water had catastrophic consequences, highlighting the importance of water management in these processes. scientificupdate.com
Comparative Catalytic Activity Studies
Studies have shown that the catalytic activity of this compound is often stronger than that of other catalysts like triphenylphosphine (B44618) and triethylamine (B128534) in various organic synthesis reactions. atamanchemicals.comatamanchemicals.com Its compact size and the high charge density of the tetramethylammonium cation contribute to its efficiency in ion-pair extraction and subsequent reaction in the organic phase. However, in some specific applications, other quaternary ammonium (B1175870) salts with longer alkyl chains, which are more lipophilic, may exhibit superior performance as phase-transfer catalysts. atamankimya.comwikipedia.org For instance, in a study on the acidolysis of epichlorohydrin, a modified catalyst, tetramethylammonium neodecanoate (TMAN), derived from TMAC, showed higher reactivity and selectivity, reducing side products and reaction time compared to the traditional industrial catalyst, TMAC. researchgate.net
| Catalyst | Reaction | Relative Activity/Observation | Reference |
|---|---|---|---|
| This compound | General Organic Synthesis | Stronger catalytic activity than triphenylphosphine and triethylamine. | atamanchemicals.comatamanchemicals.com |
| This compound | Acidolysis of Epichlorohydrin | Serves as a traditional industrial catalyst. | researchgate.net |
| Tetramethylammonium Neodecanoate (TMAN) | Acidolysis of Epichlorohydrin | Higher reactivity and selectivity, reduced side products and reaction time compared to TMAC. | researchgate.net |
| Tetraethylammonium (B1195904) Bromide (TEAB) / Iodide (TEAI) | Preparation of Diarylureas | Less effective than Tetraethylammonium Chloride (TEAC). | wikipedia.org |
Mechanistic Insights into Phase Transfer Activity
The mechanism of phase-transfer catalysis by this compound involves the formation of an ion pair between the tetramethylammonium cation (Q+) and the reactant anion (Y-) from the inorganic phase. ptfarm.pl This lipophilic ion pair, [Q+Y-], is then transferred into the organic phase. ptfarm.pl Once in the organic phase, the anion is "activated" or made more nucleophilic because it is poorly solvated by the nonpolar organic solvent and the cation-anion interaction is weaker compared to that in the aqueous phase. ias.ac.in This activated anion then reacts with the organic substrate. The resulting tetramethylammonium salt of the product anion then returns to the interface to repeat the cycle. ptfarm.pl Density Functional Theory (DFT) studies have also provided insights into the degradation of TMAC under alkaline conditions, identifying two competing mechanisms: a direct hydroxide attack (SN2 pathway) and the formation of a trimethylammonium methylide intermediate.
Role as a General Organic Reaction Catalyst
TMAC's application as a catalyst spans numerous areas of organic synthesis, where it serves to accelerate reactions and improve product outcomes. atamanchemicals.comlookchem.com
This compound is a component of an efficient catalytic system for the aerobic oxidation of hydrocarbons. chemicalbook.inscientificlabs.co.ukatamanchemicals.comatamanchemicals.comlookchem.compengnuochemical.com When used in conjunction with N-hydroxyphthalimide and xanthone, this system effectively converts hydrocarbons into their corresponding oxygenated compounds. chemicalbook.inscientificlabs.co.ukatamanchemicals.comatamanchemicals.comatamanchemicals.comlookchem.compengnuochemical.com This process is a key method for introducing oxygen-containing functional groups into hydrocarbon skeletons.
Table 1: Catalytic System for Aerobic Oxidation of Hydrocarbons
| Component | Role |
|---|---|
| This compound | Catalyst System Component |
| N-hydroxyphthalimide | Co-catalyst |
| Xanthone | Co-catalyst |
The synthesis of advanced materials such as liquid crystal epoxy compounds utilizes this compound. atamanchemicals.comatamanchemicals.comatamanchemicals.comchemicalbook.comlookchem.comgreeindustry.comchembk.compengnuochemical.com It plays a crucial role in the preparation of thermoset liquid crystalline epoxy resins, contributing to the formation of these specialized polymers. chemicalbook.comlookchem.com
In the field of inorganic polymer chemistry, TMAC is a key catalyst in the synthesis of organic silicon products. atamanchemicals.comatamanchemicals.comchemicalbook.comlookchem.com It is used in the production of materials such as synthetic silicone oil, silicone rubber, and silicone resin. atamanchemicals.comatamanchemicals.comchemicalbook.comlookchem.com While the quantity of TMAC used in these processes is relatively low, it significantly impacts both the yield and the quality of the final silicone products. atamanchemicals.comatamanchemicals.comchemicalbook.comlookchem.com
This compound serves as a catalyst and curing accelerator in various polymerization processes. atamankimya.comkoyonchem.com It is particularly noted for its use with polyester-based polymers. atamanchemicals.comatamanchemicals.comlookchem.com In the production of powder coatings and epoxy resins, TMAC functions as a curing accelerator, facilitating the hardening and cross-linking of the polymer chains. koyonchem.com It can also be incorporated into polymers to modify their properties, such as adhesion and dispersibility, or to act as a stabilizer during the polymerization process. atamanchemicals.comatamanchemicals.comatamankimya.com
Table 2: Applications of TMAC in Synthesis
| Application Area | Specific Use | Role of this compound |
|---|---|---|
| Organic Oxidation | Aerobic oxidation of hydrocarbons | Component of the catalytic system chemicalbook.inscientificlabs.co.uk |
| Advanced Materials | Synthesis of liquid crystal epoxy compounds | Catalyst atamanchemicals.comchemicalbook.compengnuochemical.com |
| Silicon Chemistry | Synthesis of silicone oil, rubber, and resin | Catalyst affecting yield and quality atamanchemicals.comatamanchemicals.comlookchem.com |
| Polymer Chemistry | Production of powder coatings and epoxy resins | Curing accelerator koyonchem.com |
| Polymer Chemistry | Synthesis of polyester-based polymers | Catalyst atamanchemicals.comlookchem.com |
Stabilization of Reactive Intermediates
A key aspect of this compound's catalytic function, particularly as a phase-transfer catalyst, is its ability to stabilize reactive intermediates. atamankimya.com By facilitating the transfer of an ion from an aqueous phase to an organic phase, it can stabilize these otherwise transient species, allowing the reaction to proceed more efficiently. atamankimya.com This stabilization enhances reaction rates and improves yields in various organic syntheses. atamanchemicals.comatamanchemicals.com For example, in a metal-organic cage system, the presence of the tetramethylammonium cation (TMA+) was found to increase the Brønsted acidity of a water moiety by providing increased stabilization for the resulting deprotonated hydroxide anion. rsc.org
Advanced Applications in Materials Science and Engineering
Development of Ion-Exchange Resins and Materials
Tetramethylammonium (B1211777) chloride plays a crucial role in the formulation of ion-exchange resins and materials, which are vital for various purification and separation processes. atamankimya.comatamanchemicals.comatamanchemicals.com The positively charged quaternary ammonium (B1175870) group in TMAC is fundamental to the functionality of anion exchange resins. rsc.org
Water Purification and Treatment Processes
In the realm of water purification, TMAC is integral to the synthesis of anion exchange resins (AERs). atamankimya.comrsc.org These resins are designed to remove anionic contaminants from water. Type-1 AERs, for instance, incorporate tetramethylammonium groups, which facilitate the exchange of chloride ions for undesirable anions present in the water, such as nitrates. rsc.org This ion exchange process is highly efficient for targeted ion removal, contributing to water softening and deionization. rsc.org The use of these resins offers a cost-effective and straightforward method for achieving high-purity water. rsc.org
Separation of Ions from Solutions
Beyond water purification, ion-exchange resins synthesized using TMAC are employed in various industrial applications for the separation of ions from complex solutions. atamanchemicals.comatamanchemicals.com The fundamental principle remains the same: the quaternary ammonium sites on the resin attract and bind specific anions, allowing for their selective removal from a liquid phase. rsc.org This capability is valuable in diverse fields, including chemical manufacturing and analytical chemistry, where the precise separation of ionic species is often required. chemiis.com For example, in analytical techniques like ion pair chromatography, TMAC can be used to separate ionic compounds. chemiis.comsielc.com
Modification of Polymeric Materials
The incorporation of tetramethylammonium chloride into polymeric structures allows for significant modifications to their physical and chemical properties. These modifications can enhance performance in a variety of specialized applications.
Synthesis of Specialty Polymers with Quaternary Ammonium Groups
TMAC is a key reagent in the synthesis of specialty polymers that require the presence of quaternary ammonium groups. chemiis.commdpi.com These polymers, often referred to as polyquaterniums, are a class of polyelectrolytes with a wide range of industrial uses due to their cationic nature. mdpi.com The presence of the quaternary ammonium group, derived from TMAC or similar compounds, imparts properties like good water solubility and adjustable cationicity. mdpi.com
One notable example is the synthesis of poly(diallyl dimethylammonium chloride) (PDADMAC), which finds use in biomedical applications such as wound dressings. researchgate.net The synthesis of such polymers often involves the polymerization of monomers containing the quaternary ammonium salt functionality. mdpi.com
Surface Property Modification
The surface properties of polymeric materials can be tailored by incorporating TMAC. atamanchemicals.com This modification can enhance adhesion, dispersibility, and compatibility with other substances. atamanchemicals.comatamanchemicals.com By introducing the polar quaternary ammonium groups to the polymer surface, it is possible to alter its interaction with other materials and the surrounding environment. swaminathansivaram.inscitechnol.com
This surface modification is critical in applications where the bulk properties of the polymer are desirable, but the surface needs to be altered for specific functions, such as improving biocompatibility or adhesion to other substrates. nih.gov Techniques like graft polymerization can be used to attach molecules containing quaternary ammonium groups to the polymer surface. nih.gov
Stabilizer in Polymerization Processes
This compound also functions as a stabilizer in certain polymerization processes. atamankimya.com Its presence can help to control the reaction and ensure the formation of a stable polymer product. atamankimya.com The thermal stability and tolerance towards strong aqueous bases or nucleophiles make TMAC a suitable catalyst and stabilizer in these chemical reactions. atamanchemicals.comhimedialabs.com This stabilizing role is crucial in the production of various polymers where consistent quality and yield are important. atamanchemicals.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | (CH₃)₄NCl | atamankimya.com |
| Molecular Weight | 109.60 g/mol | atamankimya.comchemiis.com |
| Appearance | White crystalline powder | wikipedia.orgchemiis.com |
| Melting Point | ~425 °C (decomposes) | wikipedia.orgamericanelements.com |
| Solubility | Soluble in water and methanol | wikipedia.org |
| CAS Number | 75-57-0 | atamankimya.comchemiis.com |
Ionic Liquid Synthesis and Modification
This compound is a key precursor in the synthesis of certain types of ionic liquids (ILs), particularly deep eutectic solvents (DESs). nih.gov ILs are salts that are liquid at or near room temperature and have gained significant attention as green solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. mdpi.com
TMAC can form eutectic mixtures with other quaternary ammonium salts, such as tetraethylammonium (B1195904) chloride and tetrapropylammonium (B79313) chloride. nih.gov These mixtures exhibit a significant depression in their melting points compared to the individual components, a characteristic feature of DES formation. nih.gov This phenomenon is attributed to the synergetic sharing of chloride ions, which are preferentially located near the smaller tetramethylammonium cation, leading to an energetic stabilization of the mixture. nih.gov
The ability to use TMAC as a substitute for metal chloride salts in the formation of Type I deep eutectic solvents opens up possibilities for creating new quaternary ammonium-based eutectic ionic liquids. nih.gov By carefully selecting the composition of the mixture, the charge delocalization and, consequently, the polarity of the resulting ionic liquid can be fine-tuned for specific applications. nih.gov
Recent research has also explored the encapsulation of TMAC within self-assembled structures like belt lookchem.compyridine to create novel materials for gas capture. doi.org Theoretical studies have shown that this encapsulation is thermodynamically favorable and that the resulting complex can effectively capture gases like sulfur dioxide. doi.org
Table 1: Examples of this compound in Ionic Liquid Systems
| System | Observation | Reference |
|---|---|---|
| TMAC + Tetraethylammonium chloride | Forms deep eutectic solvent | nih.gov |
| TMAC + Tetrapropylammonium chloride | Forms deep eutectic solvent | nih.gov |
Applications in Electronic Industry and Microfabrication
This compound plays a significant role in the electronics and semiconductor industries, primarily as a cleaning agent and an etchant in microfabrication processes.
In the realm of semiconductor microfabrication, this compound is employed as an anisotropic corrosive agent, particularly for the Si-SiO2 interface. atamanchemicals.comatamanchemicals.comchemicalbook.comchemdad.com Anisotropic etching is a critical process that involves the selective removal of material in a specific direction to create microscopic structures on a semiconductor wafer. The hydroxide (B78521) form, tetramethylammonium hydroxide (TMAH), derived from TMAC, is widely used for this purpose. lookchem.commusechem.comchemicalbook.com
TMAH exhibits excellent corrosion performance and selectivity, allowing for precise control over the etching process. musechem.com This is crucial for manufacturing the intricate patterns required for modern integrated circuits. musechem.com
Surface Tension Reduction and Colloidal System Stabilization
This compound's properties as a surfactant enable it to influence the surface tension of liquids and stabilize colloidal systems. atamanchemicals.com
While TMAC itself is considered a capillary inactive salt, meaning it tends to slightly increase the surface tension of pure water, its behavior changes in more complex systems. acs.orgmdpi.com For instance, in solutions containing other surfactants like sodium dodecylbenzenesulfonate (NaDBS), increasing the concentration of TMAC can lead to a slight decrease in surface tension. mdpi.com This effect is relevant in applications such as improving the efficiency of soft actuators operating in liquid environments by reducing friction. mdpi.comnih.gov
Perhaps more significantly, TMAC is used to modify and stabilize colloidal dispersions. atamanchemicals.com It can be used to modify the surface of nanoparticles, such as Laponite clay, a synthetic hectorite. researchgate.net By moderately neutralizing the negative charges on the Laponite particles, TMAC enhances their hydrophobicity. researchgate.net This change promotes the adsorption of the particles at the oil-water interface, leading to the stabilization of oil-in-water emulsions. researchgate.net This principle is applied in creating stable emulsions for various industrial products. TMAC has also been studied for its role in inhibiting the swelling of clays (B1170129) like bentonite, which is important in applications such as hydraulic fracturing. onepetro.orgd-nb.info
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetramethylammonium hydroxide |
| Tetraethylammonium chloride |
| Tetrapropylammonium chloride |
| Sulfur dioxide |
| Sodium dodecylbenzenesulfonate |
| Laponite |
| Bentonite |
| Silicon |
| Silicon dioxide |
| Copper chloride |
| Chromium chloride |
| Ferric chloride |
| Cobalt chloride |
| Dimethyl sulfoxide |
| 5-hydroxymethylfurfural |
Electrochemical Research and Energy Applications
Electrolyte Properties and Ionic Conductivity Enhancement
TMAC is used in the formulation of electrolytes for both batteries and capacitors to enhance ion conductivity. chemiis.comatamankimya.com In some cases, it is used as an additive to improve the performance of existing electrolyte systems. pengnuochemical.com For instance, the addition of TMAC to dimethyl sulfone-aluminum chloride electrolytes has been shown to increase conductivity, which is attributed to a decrease in the electrolyte's viscosity. researchgate.net While high concentrations of some ammonium (B1175870) salts can decrease current efficiency, TMAC has been observed to not cause a significant drop in current efficiency at certain concentrations. researchgate.net
In the realm of electrochemical double-layer capacitors (EDLCs), the small size of the tetramethylammonium (B1211777) (TMA⁺) ion is advantageous. researchgate.net Smaller ions can lead to a higher density of adsorbed ions at the electrode-electrolyte interface, which in turn can increase the capacitance. researchgate.net However, the solubility of some tetramethylammonium salts, like tetramethylammonium tetrafluoroborate (B81430) (TMA BF₄), can be limited. researchgate.net To overcome this, binary-salt electrolytes are formulated where TMAC or its derivatives are combined with other salts. researchgate.net
The table below summarizes the effect of adding TMAC on the properties of a dimethyl sulfone-aluminum chloride electrolyte.
| Property | Effect of TMAC Addition | Reference |
| Conductivity | Increased | researchgate.net |
| Viscosity | Decreased | researchgate.net |
| Current Efficiency | No significant decrease up to 0.1 mol addition | researchgate.net |
This table illustrates the impact of tetramethylammonium chloride on key electrolyte properties based on available research data.
Due to its well-defined ionic properties, this compound serves as a reference compound in studies of ionic conductivity and electrochemical behavior. chemiis.com Researchers use TMAC to establish a baseline or standard against which the performance of new electrolyte materials can be compared. chemiis.comacs.org Its use in ion chromatography as a reference standard helps in the analysis and separation of different analytes based on their ionic properties. pengnuochemical.com
Role in Electrochemical Energy Storage Systems
TMAC plays a significant role in various electrochemical energy storage systems, most notably in the development of chloride-ion batteries.
Chloride-ion batteries (CIBs) are an emerging energy storage technology with high theoretical volumetric energy density. nih.gov In these batteries, chloride ions shuttle between the cathode and anode during charging and discharging. nih.govresearchgate.net Saturated solutions of this compound have been successfully used as the electrolyte in rechargeable CIBs. nih.govresearchgate.net For example, a CIB has been developed using a "water-in-salt" electrolyte of saturated TMAC, a zinc anode, and a carbon-based cathode (such as graphene, carbon nanotubes, or carbon black). nih.gov
The mechanism in such a CIB involves the absorption and desorption of chloride ions at the carbon cathode. nih.govresearchgate.net During charging, chloride ions move from the anode to the carbon cathode, and during discharge, they are released from the cathode and return to the anode. nih.govresearchgate.net The use of a saturated TMAC electrolyte has been shown to widen the electrochemical window of the aqueous electrolyte to 3.1 V, significantly improving the cycle life compared to traditional CIBs. researchgate.net
The presence of TMAC in the electrolyte can have a direct impact on the performance of the electrodes. In CIBs with a saturated TMAC electrolyte, different carbon-based cathodes exhibit varying reversible specific capacities. nih.gov For instance, initial reversible specific capacities of 136, 108, and 102 mAh g⁻¹ have been reported for graphene, carbon nanotubes, and carbon black cathodes, respectively. nih.gov Notably, a graphene cathode in such a system retained a reversible discharge capacity of 95 mAh g⁻¹ after 2000 cycles. nih.gov
The table below presents the initial reversible specific capacities of different carbon cathodes in a Chloride-Ion Battery using a saturated this compound electrolyte.
| Cathode Material | Initial Reversible Specific Capacity (mAh g⁻¹) | Reference |
| Graphene | 136 | nih.gov |
| Carbon Nanotubes | 108 | nih.gov |
| Carbon Black | 102 | nih.gov |
This data highlights the influence of the electrode material on the performance of a CIB with a TMAC-based electrolyte.
Furthermore, in a study on manganese oxide (γ-MnO₂) cathodes for aqueous sodium batteries, the introduction of chloride ions from a source like sodium chloride into an organic alkaline electrolyte (tetrabutylammonium hydroxide) was shown to significantly improve the specific capacity and rate performance of the electrode. mdpi.com This suggests that the chloride ion from salts like TMAC can play a crucial role in optimizing electrode performance.
Electrochemical CO2 Reduction Reaction
Tetramethylammonium salts, including TMAC, are used as supporting electrolytes in the electrochemical reduction of carbon dioxide (CO₂RR). researchgate.netacs.org The CO₂RR is a promising technology for converting CO₂ into valuable chemicals and fuels. Tetraalkylammonium cations are favored in organic media for this purpose due to their high solubility and conductivity. researchgate.netacs.org
The choice of the cation in the supporting electrolyte can influence the reaction pathway and product selectivity. researchgate.net In aqueous solutions, TMAC has been used in studies investigating the formation of CO₂ reduction intermediates. csic.es For example, in a 0.1 M aqueous TMAC solution, the formation of the CO₂ radical anion (CO₂•⁻) has been studied. csic.es In non-aqueous solvents like acetonitrile (B52724), tetraalkylammonium cations can affect the catalytic performance by modifying the electrochemical double layer at the electrode surface. researchgate.netacs.org TMAC can also act as a phase transfer catalyst in multiphase electrochemical reduction systems for CO₂. google.com
Influence of Tetraalkylammonium Cations on CO2RR Products
The electrochemical CO2 reduction reaction (CO2RR) is a promising technology for converting CO2 into valuable chemicals and fuels. Tetraalkylammonium (TAA⁺) cations, including tetramethylammonium, are frequently used as supporting electrolytes in aprotic organic solvents like acetonitrile for CO2RR studies. uva.nlnih.govnih.govresearchgate.net The choice of the TAA⁺ cation has a demonstrable effect on the distribution of reaction products.
Research has shown that the size of the tetraalkylammonium cation plays a critical role in determining the selectivity of the CO2RR. uva.nlnih.govnih.govacs.org Specifically, the length of the alkyl chains on the cation influences the reaction pathway. uva.nlnih.govnih.govresearchgate.net
Key Research Findings:
In aprotic solvents like acetonitrile, smaller tetraalkylammonium cations tend to promote the formation of oxalate. uva.nlnih.govnih.govacs.org
Conversely, larger cations favor the production of carbon monoxide (CO). uva.nlnih.govnih.govacs.org
The presence of water can also alter the product distribution, with formate (B1220265) being favored in wet acetonitrile when smaller cations are used. nih.govnih.govacs.org
In situ Fourier-transform infrared (FTIR) spectroscopy has revealed that larger cations are more effective at stabilizing adsorbed CO intermediates on the electrode surface, which explains the higher proportion of CO produced in their presence. uva.nlnih.govnih.govacs.org
Higher concentrations of larger TAA⁺ cations have also been found to suppress the competing hydrogen evolution reaction (HER). uva.nlnih.govnih.govacs.org
These findings highlight the importance of the electrolyte composition in directing the outcome of CO2 electroreduction.
Table 1: Influence of Tetraalkylammonium Cation Size on CO2RR Products
| Cation Size | Predominant Product (Dry Aprotic Solvent) | Predominant Product (Wet Aprotic Solvent) |
|---|---|---|
| Smaller (e.g., Tetraethylammonium) | Oxalate nih.govnih.govacs.org | Formate nih.govnih.govacs.org |
| Larger (e.g., Tetrabutylammonium) | Carbon Monoxide nih.govnih.govacs.org | Carbon Monoxide nih.govnih.govacs.org |
Modification of the Electrical Double Layer
Tetraalkylammonium cations, including tetramethylammonium, are known to adsorb onto electrode surfaces, leading to modifications of the electrical double layer (EDL). nih.govnih.govresearchgate.net The EDL is the interface between the electrode and the electrolyte solution, and its structure significantly impacts electron transfer processes. nih.govnih.govresearchgate.net
The size of the cation influences the structure of the EDL. Vibrational Stark spectroscopy studies have been used to measure the change in the C≡O stretch frequency of carbon monoxide adsorbed on a copper electrode surface in the presence of different tetraalkylammonium cations. aip.org These measurements allow for the determination of the EDL thickness.
Key Research Findings:
The position of the outer Helmholtz plane (OHP), which represents the closest approach of solvated ions to the electrode surface, changes with the size of the cation.
For instance, switching from tetramethylammonium- to tetrabutylammonium-containing electrolyte causes the OHP to move further from the electrode surface, from 3.1 to 7.6 Å. aip.org This demonstrates that larger cations create a thicker EDL.
The electric field at the electrode-electrolyte interface is a linear function of the applied potential, as predicted by the Helmholtz model. aip.org
The ability to tune the EDL structure by selecting the appropriate tetraalkylammonium cation provides a method for controlling the electrochemical environment at the electrode surface.
Table 2: Effect of Tetraalkylammonium Cation on Electrical Double Layer Thickness
| Cation | Outer Helmholtz Plane (OHP) Position |
|---|---|
| Tetramethylammonium | 3.1 Å aip.org |
| Tetrabutylammonium | 7.6 Å aip.org |
Electroplating Processes
One specific application is in aluminum electroplating. google.com A patent describes an aluminum electroplating solution composed of dimethyl sulfone, anhydrous aluminum chloride, and this compound. google.com The molar ratio of these components is crucial for the successful formation of an aluminum plating film. google.com
For example, a mixture with a molar ratio of 10:3:1 (dimethyl sulfone:anhydrous aluminum chloride:this compound) melted at 110°C was successfully used for plating. google.com However, a ratio of 10:3:2 resulted in no aluminum film formation under the same conditions. google.com This highlights the precise formulation required for effective electroplating baths containing TMAC.
Electrochemical Sensor Development
This compound is employed in the development of electrochemical sensors. adpharmachem.comchemimpex.comstarskychemical.comnetascientific.com Its role is often as a supporting electrolyte, providing the necessary ionic conductivity for the sensor to function. chemimpex.comnetascientific.com The high solubility and ability to stabilize charged species make TMAC a suitable choice for enhancing the performance of these devices. chemimpex.comnetascientific.com
In the field of molecularly imprinted polymers (MIPs) for sensor applications, the choice of supporting electrolyte is critical as it must be non-electroactive within the applied potential range. mdpi.com Tetraalkylammonium salts, including chlorides, are listed as suitable options. mdpi.com Furthermore, TMAC is used in studies involving polyindole-based electrochemical sensors, where it can act as a supporting electrolyte during the electropolymerization process to create the sensing film. rsc.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Oxalate |
| Carbon monoxide |
| Formate |
| Acetonitrile |
| Tetraethylammonium (B1195904) |
| Tetrabutylammonium |
| Dimethyl sulfone |
| Anhydrous aluminum chloride |
| Aluminum |
| Polyindole |
| Triphenylphosphine (B44618) |
| Triethylamine (B128534) |
| Trimethylamine (B31210) |
Biochemical and Biotechnological Research Applications
Modulation of Biomolecular Interactions
TMAC exerts considerable influence on the structure, stability, and interactions of biological macromolecules. It is known to act as a chaotrope, or "structure-breaker," particularly at higher concentrations, by interacting with water molecules and altering their structure. nih.gov This property, along with its ability to engage in electrostatic interactions, allows it to modulate the behavior of proteins and nucleic acids in aqueous solutions. nih.gov
A key application of tetramethylammonium (B1211777) chloride in biochemical research is its ability to enhance the solubility of proteins and nucleic acids. atamanchemicals.com This characteristic is particularly beneficial in various laboratory procedures where maintaining the integrity and availability of these biomolecules in solution is critical. For instance, increased solubility aids in sample preparation for analytical techniques such as chromatography and electrophoresis, ensuring more consistent and reliable experimental outcomes. atamanchemicals.com
Tetramethylammonium chloride is utilized in biochemical studies to investigate enzyme activity and protein interactions by modifying the ionic strength of solutions. starskychemical.com The ionic environment is a critical factor for the stability and function of many proteins. At low concentrations (typically < 0.1 M), ions primarily affect proteins through electrostatic interactions. nih.gov At higher concentrations, the effects are more complex, involving the disruption of the water structure around the protein. nih.gov As a chaotropic agent, the tetramethylammonium cation ((CH₃)₄N⁺) is considered poorly hydrated and can interact with the protein-water interface, which can lead to protein destabilization. nih.gov This property is harnessed by researchers to create specific experimental conditions that can help elucidate the function and stability of enzymes and other proteins. starskychemical.com For example, in studies involving pyruvate (B1213749) kinase, TMAC has been used as a control reagent to maintain constant ionic strength while varying the concentration of a cofactor like manganese (II) chloride, allowing for the specific effects of the cofactor on the enzyme's spectrum to be isolated and measured. capes.gov.br
TMAC has a well-documented and significant role in the study of DNA binding and conformation. Its primary effect is to modulate the thermal stability of the DNA double helix. nih.gov It preferentially binds to Adenine-Thymine (A-T) rich regions of DNA. nih.govsigmaaldrich.com This interaction increases the stability of A-T base pairs, bringing their melting temperature (Tm) closer to that of Guanine-Cytosine (G-C) base pairs. thermofisher.comoup.com
This equalization of melting temperatures is a crucial feature. In a landmark study, it was shown that in a 3 M TMAC solution, the melting temperature of DNA becomes independent of its base composition and depends only on its length. nih.govoup.com This property simplifies hybridization assays, as it removes the bias caused by the differing stabilities of A-T and G-C pairs, thereby increasing the stringency and specificity of probe hybridization. oup.com
Furthermore, TMAC has been shown to affect the secondary structure of DNA. In the presence of 0.5 M TMAC, the typical premelting changes in the circular dichroism (CD) spectra of DNA are largely suppressed. nih.gov This suggests that TMAC stabilizes the low-temperature secondary structure of DNA, effectively "trapping" it in that conformation over a range of temperatures. nih.gov While it influences the stability and melting behavior, circular dichroism spectra indicate that TMAC alters the fundamental structure of the DNA double helix very little at room temperature. nih.gov
Cellular Permeabilization and Molecular Delivery
In cell biology, this compound is employed to permeabilize cell membranes. atamanchemicals.com This process allows for the introduction of molecules such as drugs, DNA, or other research agents into the cell's interior, a critical step for many experimental protocols in drug delivery and cellular studies. atamanchemicals.com The ability of TMAC to facilitate the entry of substances into cells makes it a useful reagent in these fields.
Applications in Cell Culture
This compound has been used as a component in cell culture media for specific research purposes. A notable application is its use as a substitute for sodium chloride to study the role of sodium in cellular processes like mitogenesis (cell division). nih.gov In one study, replacing sodium chloride with TMAC in the culture medium allowed researchers to investigate the effects of reduced extracellular sodium concentration on the proliferation of normal and Rous sarcoma virus-infected chicken fibroblasts. nih.gov The results showed that when TMAC was used as a substitute, both normal and infected cells stopped proliferating at a sodium concentration of 110 mM and died at 90 mM. nih.gov This demonstrates the utility of TMAC in creating precisely controlled ionic environments for cell culture experiments. Additionally, tetramethylammonium salts have been used in buffers for fluorescence microscopy when studying intracellular ion concentrations. thermofisher.com
Role in Polymerase Chain Reactions
This compound is a widely recognized and utilized additive in Polymerase Chain Reaction (PCR), where it serves to increase the yield and specificity of DNA amplification. nih.govwikipedia.org Its effectiveness is particularly pronounced in challenging PCR applications, such as the amplification of A-T rich DNA templates or when using degenerate primers. bitesizebio.comresearchgate.netaatbio.com
The primary mechanism of TMAC in PCR is related to its effect on DNA melting temperatures. bitesizebio.com By increasing the stability of A-T base pairs, TMAC equalizes the melting temperatures of A-T and G-C pairs. thermofisher.comgatescientific.com This reduces the likelihood of non-specific annealing of primers to A-T rich regions of the template DNA, especially at lower annealing temperatures. oup.com The result is a significant reduction in the amplification of incorrect DNA fragments and an increased yield of the desired product. nih.govresearchgate.net In some cases, the addition of 60 mM TMAC has been shown to increase PCR yield by 5 to 10-fold. wikipedia.orggatescientific.comatamanchemicals.com
The optimal concentration of TMAC can vary depending on the specific application but is generally used in a final concentration range of 15-100 mM. bitesizebio.comgenelink.com
Table 1: Effects of this compound (TMAC) in PCR
| Application/Problem | Mechanism of Action | Typical Concentration | Observed Effect | Source(s) |
|---|---|---|---|---|
| Low yield/specificity with A-T rich templates | Stabilizes A-T base pairs, equalizing their melting temperature (Tm) with G-C pairs. thermofisher.comgatescientific.com | 50-60 mM | 5-10 fold increase in yield. wikipedia.orggatescientific.comatamanchemicals.com | , thermofisher.com |
| Non-specific priming with degenerate primers | Increases hybridization specificity and overall Tm, minimizing mismatches. bitesizebio.comaatbio.com | 15-100 mM | Eliminates non-specific priming and potential DNA-RNA mismatches. bitesizebio.comgenelink.com | bitesizebio.com, aatbio.com, genelink.com |
| General PCR enhancement | Reduces non-specific primer binding by increasing effective annealing temperature. | 10-100 µM to 60 mM | Increases yield and specificity of specific PCR products. nih.gov | , nih.gov |
Increase in Yield and Specificity of PCR
The polymerase chain reaction (PCR) is a fundamental technique for amplifying specific DNA segments. However, its efficiency can be hampered by non-specific amplification and low yields, especially when dealing with complex genomes or primers with low annealing temperatures. The inclusion of this compound (TMAC) in PCR mixtures has been demonstrated to be an effective strategy for overcoming these challenges. oup.com
Research has shown that low concentrations of TMAC can significantly enhance both the yield and the specificity of PCR products. oup.comnih.gov For instance, the addition of TMAC at an optimal concentration of 60 mM has been reported to increase the amplification yield by approximately 5- to 10-fold while simultaneously reducing or eliminating non-specific priming. oup.com This enhancement is observed with primers of varying GC content, making TMAC a versatile additive. oup.com
The mechanism behind this improvement lies in TMAC's ability to increase the specificity of primer hybridization. genelink.com It interacts with the negatively charged phosphate (B84403) backbone of the DNA, creating a "charge shield" that lessens the electrostatic repulsion between the DNA strands. This stabilization allows for more stringent primer annealing at higher temperatures, which discourages mismatched pairings and reduces the formation of undesired amplification products. Consequently, TMAC increases the melting temperature (Tm) of the DNA, further contributing to the reduction of non-specific amplification that can occur from temperature fluctuations. bitesizebio.comgenelink.com The use of TMAC is particularly recommended in PCR applications that utilize degenerate primers, which have a higher propensity for non-specific binding. genelink.combitesizebio.comgenelink.com
Table 1: Effect of TMAC on PCR Performance
| Parameter | Effect of TMAC Addition | Mechanism of Action | Supporting Findings |
|---|---|---|---|
| Yield | Increases 5- to 10-fold oup.com | Enhances amplification efficiency nih.gov | Observed with various DNA polymerases and templates (plasmid and genomic DNA) oup.comresearchgate.net |
| Specificity | Increases; reduces non-specific priming oup.combitesizebio.com | Increases stringency of primer annealing by stabilizing correct primer-template binding neb.com | Particularly effective with degenerate primers and for amplifying AT-rich DNA oup.comgenelink.combitesizebio.com |
| Melting Temperature (Tm) | Increases genelink.comgenelink.com | Reduces electrostatic repulsion and stabilizes the DNA duplex | Allows for higher annealing temperatures, minimizing mis-pairing genelink.com |
Stabilization of AT Base Pairs in DNA Amplification
One of the most notable biochemical properties of TMAC is its differential effect on the stability of DNA base pairs. In a standard aqueous salt solution, adenine-thymine (A-T) base pairs, which are joined by two hydrogen bonds, are less thermally stable than guanine-cytosine (G-C) base pairs, which are linked by three hydrogen bonds. This difference in stability can pose a challenge in DNA amplification, particularly for templates rich in A-T base pairs, which require lower annealing temperatures and are thus more prone to non-specific amplification. oup.com
TMAC addresses this issue by selectively increasing the stability of A-T base pairs to a level that approximates that of G-C base pairs. gatescientific.comcephamls.com The tetramethylammonium ion preferentially binds to the A-T-rich regions of the DNA polymer. cephamls.comnih.govresearchgate.net This interaction effectively equalizes the thermal stability across the DNA molecule, making the melting temperature dependent primarily on the length of the DNA sequence rather than its base composition. oup.comnih.govnih.gov
At a high concentration of 3 M, TMAC can render the thermal stability of an A-T base pair identical to that of a G-C base pair. oup.comcephamls.com While such high concentrations inhibit DNA polymerase activity, lower concentrations used in PCR (e.g., 50-60 mM) still provide a sufficient increase in A-T stability to significantly improve the amplification of A-T-rich sequences. oup.comthermofisher.com This stabilization minimizes the potential for DNA-RNA mismatches and improves the stringency of hybridization reactions, making TMAC a valuable tool for working with challenging DNA templates like the A-T-rich genome of Paramecium primaurelia. oup.comgenelink.com
Advanced Analytical Methodologies
Chromatographic Techniques
Chromatography, a powerful separation science, frequently employs tetramethylammonium (B1211777) chloride to improve the resolution and efficiency of analyses. Its utility is particularly evident in High-Performance Liquid Chromatography (HPLC) and Ion Chromatography.
High-Performance Liquid Chromatography (HPLC)
In HPLC, a technique used to separate, identify, and quantify each component in a mixture, tetramethylammonium chloride serves multiple functions. It is utilized as a mobile phase modifier and an ion pair reagent to enhance separation performance.
This compound is often added to the mobile phase in HPLC to improve the separation efficiency and retention times of analytes. atamanchemicals.comatamanchemicals.com Its presence can alter the polarity of the mobile phase, thereby influencing the interaction of analytes with the stationary phase. chemiis.com This is particularly beneficial for achieving high-resolution separations of complex mixtures. For instance, the use of a this compound gradient has been shown to be effective in the analysis of single-stranded nucleic acids like mRNA, where it can lead to unique and high-resolution separation results, especially when combined with optimized column temperatures. waters.com
Research has demonstrated that using this compound as a mobile phase modifier can lead to the formation of specific adducts, such as [M + Cl]⁻ ions, which enhances the ionization efficiency and sensitivity in mass spectrometry detection coupled with LC. researchgate.netnih.gov This approach simplifies the analytical procedure by avoiding the need for post-column addition of reagents. nih.gov
Table 1: HPLC Methods Utilizing this compound as a Mobile Phase Modifier
| Analyte(s) | Column | Mobile Phase Composition | Detector | Reference |
| Cas9 and EPO mRNA | Anion exchange | Tris buffered mobile phase with a this compound gradient | Not specified | waters.com |
| Tetramethylammonium ion | Newcrom AH | Water, Acetonitrile (B52724) (MeCN), and Ammonium (B1175870) formate (B1220265) (AmFm) | ELSD, CAD, ESI-MS | sielc.com |
| Short-, medium-, and long-chain chlorinated paraffins | Not specified | Not specified, with TMAC as modifier | Negative electrospray ionization mass spectrometry (ESI-MS) | researchgate.netnih.gov |
| Quaternary amines (methyltriethylammonium, tetraethylammonium (B1195904), tetramethylammonium) | Primesep C | Water, Acetonitrile (MeCN), and triethylamine (B128534) acetate | Evaporative light scattering detection (ELSD) | sielc.com |
This compound is also widely used as an ion pair reagent in a technique known as ion-pair chromatography. chemiis.comscientificlabs.co.uksigmaaldrich.comthomassci.comsigmaaldrich.com In this method, an ionic compound like TMAC is added to the mobile phase to form a neutral ion pair with an oppositely charged analyte. scbt.com This increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns. scbt.com
This technique, often referred to as mobile-phase ion chromatography (MPIC) when coupled with suppressed conductivity detection, is valuable for analyzing ionic surfactants and quaternary ammonium compounds. thermofisher.com The selection of the ion-pairing reagent is crucial, and smaller reagents like tetramethylammonium often result in better separations. thermofisher.com An innovative approach called ion-pairing anion exchange (IPAX) utilizes a gradient of a weak ion-pair reagent like this compound to elute analytes under mild conditions, which has proven effective for the analysis of mRNA. researchgate.net
Ion Chromatography for Cation Analysis
Ion chromatography (IC) is a process that separates ions and polar molecules based on their affinity to an ion exchanger. toray-research.co.jp This technique is well-suited for the analysis of the tetramethylammonium cation (TMA⁺). toray-research.co.jpoaepublish.com In IC, the sample solution is passed through an ion exchange column, and the separated ions are typically detected by a conductivity detector. toray-research.co.jp For enhanced selectivity, IC can be coupled with mass spectrometry (IC-MS). toray-research.co.jp
The analysis of TMA⁺ by IC has been applied in various contexts, including the determination of tetramethylammonium hydroxide (B78521) in air and the analysis of TMAH in wastewater. oaepublish.com The method demonstrates good linearity and recovery rates, making it a reliable technique for quantifying this cation. oaepublish.com
Table 2: Ion Chromatography Conditions for Tetramethylammonium (TMA⁺) Analysis
| Sample Type | Eluent | Flow Rate | Detection | Linear Range (TMA⁺) | Reference |
| Air | 5 mM Sulfuric Acid | Not specified | Not specified | 0.3 to 100 µg/mL | oaepublish.com |
| Sewage | 11 mM H₂SO₄ | 1 mL/min | Not specified | Not specified | oaepublish.com |
Spectroscopic Characterization Techniques
Spectroscopy is another key area where this compound is utilized, particularly in the characterization of complex chemical structures.
Infrared and UV-Visible Spectroscopies in Complex Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are powerful tools for elucidating the structure and bonding within chemical complexes. This compound is often used as a counterion in the synthesis of metal-halide complexes, and these spectroscopic techniques are then employed for their characterization. scholarsresearchlibrary.com
For example, in the study of a cobalt complex, [(CH₃)₄N][CoF₂Cl], IR spectroscopy revealed the coordination of the halide ions to the central cobalt atom. scholarsresearchlibrary.com The electronic spectrum, obtained through UV-Visible spectroscopy, showed specific transitions that provided further insight into the complex's electronic structure. scholarsresearchlibrary.com Similarly, the characterization of a tetraethylammonium tetramethylammonium tetrabromocuprate(II) complex, [(TEA)(TMA)CuBr₄], involved IR spectroscopy to confirm its structure. researchgate.netresearchgate.net
UV-Visible spectroscopy has also been used to characterize polyoxometalate complexes containing tetramethylammonium as a counterion. The UV-Vis spectrum of a mono-platinum(II) complex with a Keggin-type polyoxometalate showed characteristic charge transfer bands. nii.ac.jp In another study, the UV-Vis spectrum of a tetramethylammonium-containing cadmium-copper complex exhibited a band corresponding to an intraligand charge transfer. researchgate.net
Table 3: Spectroscopic Data for Tetramethylammonium-Containing Complexes
| Complex | Spectroscopic Technique | Key Findings | Reference |
| [(CH₃)₄N][CoF₂Cl] | FT-IR, IR, UV-Visible | IR revealed halide coordination to cobalt. UV-Vis showed transitions at 246 nm, 283 nm, 331 nm, and 383 nm. | scholarsresearchlibrary.com |
| [(TEA)(TMA)CuBr₄] | IR | Confirmed the structure of the complex. | researchgate.netresearchgate.net |
| [(CH₃)₄N]₄H[α-PW₁₁O₃₉{cis-PtII(Me₂ppz)}]·5H₂O | UV-Visible | Showed absorption bands around 252 nm, 337 nm, and 405 nm. | nii.ac.jp |
| Tetramethylammonium malonato-cadmium-copper complex (TMCC) | UV-Visible | Exhibited a band at 241 nm corresponding to intraligand charge transfer. | researchgate.net |
Neutron Scattering for Hydration Shell Structure Elucidation
Neutron scattering, in conjunction with molecular dynamics (MD) simulations, serves as a powerful technique for investigating the hydration shell structure of the tetramethylammonium (TMA) cation. rsc.orgnih.gov This method provides detailed insights into the arrangement of water molecules surrounding the TMA+ ion, which is crucial for understanding its behavior in various chemical and biological systems. rsc.org
Studies employing neutron diffraction with isotopic substitution (NDIS) on both the hydrogen atoms of TMA (H_TMA) and water (H_W) allow for the specific extraction of the correlation between these hydrogen atoms. rsc.orgnih.gov This approach has revealed that water arranges tetrahedrally around the TMA+ ion. rsc.org The first nitrogen-water oxygen (N–Ow) peak for the TMA+ ion is observed at a distance of 4.6 Å, corresponding to a coordination number of approximately 22, indicating a hydration shell of about 25 water molecules. rsc.org
Research has shown that the hydration of TMA+ is apolar in nature. rsc.orgsci-hub.se While water molecules are present in the solvation shell, they primarily form hydrogen bonds with other water molecules and interact with the TMA+ ion mainly through dispersive interactions. nih.govresearchgate.net This behavior suggests that the TMA+ cation acts as a hydrophobic solute. nih.govresearchgate.net
Interestingly, while neutron scattering is a valuable tool, its ability to fully determine the hydration structure of TMA+ can be limited. rsc.orgnih.gov The neutron scattering signal may not be able to discriminate between different hydration patterns. rsc.orgresearchgate.net Therefore, combining experimental neutron scattering data with ab initio molecular dynamics simulations is often necessary to obtain a more complete and benchmarked three-dimensional hydration structure. rsc.orgresearchgate.net
Table 1: Key Findings from Neutron Scattering Studies of this compound
| Parameter | Finding | Reference |
| Hydration Nature | Apolar | rsc.orgsci-hub.se |
| Water Arrangement | Tetrahedral around TMA+ | rsc.org |
| N–O_w Peak Distance | 4.6 Å | rsc.org |
| Hydration Shell Size | ~25 water molecules | rsc.org |
| Primary Interaction | Dispersive interactions between TMA+ and water | nih.govresearchgate.net |
Enhancing Signal Intensity and Resolution in Spectroscopic Analysis
This compound (TMAC) is utilized in various spectroscopic techniques to improve signal intensity and resolution. atamanchemicals.com Its presence can aid in the separation and identification of compounds. atamanchemicals.com
In the context of Polymerase Chain Reaction (PCR), the addition of TMAC has been shown to enhance the yield and specificity of the reaction. researchgate.net At a concentration of 60 mM, TMAC can increase the PCR yield by 5 to 10-fold by stabilizing the adenine-thymine (AT) base pairs. atamanchemicals.com This stabilization helps to equalize the melting temperatures of AT and guanine-cytosine (GC) base pairs, reducing potential DNA/RNA mismatches and interference during gene amplification. researchgate.net
In high-performance liquid chromatography (HPLC), TMAC is employed as a mobile phase modifier to improve the separation efficiency and retention times of analytes. atamanchemicals.com This is particularly beneficial for achieving high-resolution separation of complex mixtures.
Raman spectroscopy has also been used to study aqueous and methanolic solutions of this compound, providing revised vibrational assignments for the Me4N+ ion and insights into frequency and intensity changes in the spectra. researchgate.net
Polarographic Analysis and Electronic Industry Applications
This compound is recognized as a reagent in polarographic analysis. atamanchemicals.comatamanchemicals.comtnjchem.com This analytical method finds widespread use within the electronics industry. atamanchemicals.comatamanchemicals.comtnjchem.com For instance, TMAC can be used as a cleaning agent for integrated circuit boards and as an anisotropic corrosive agent for the Si-SiO2 interface in semiconductor microfabrication. atamanchemicals.comatamanchemicals.com
In the realm of electrochemistry, square wave voltammetry (SWV) has been shown to be a sensitive technique for studying the ion transfer of quaternary ammonium ions like tetramethylammonium (TMA+). scielo.org.mx This method offers enhanced sensitivity for the quantification of such ions compared to conventional techniques like cyclic voltammetry. scielo.org.mx Studies have demonstrated a linear and reproducible response for TMA+ in the concentration range of 10 to 100 µM, with a detection limit of 5.9 µM. scielo.org.mx
Mass Spectrometry Applications
LC-MS/MS for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective and sensitive method for the quantitative determination of tetramethylammonium (also known as tetramine) in various biological and environmental samples. scitechnol.comresearchgate.net This technique is particularly valuable for trace analysis due to its high selectivity and ability to detect low concentrations. scitechnol.comnih.gov
A key advantage of LC-MS/MS is its suitability for analyzing polar and low molecular weight compounds like tetramethylammonium, for which gas chromatography/mass spectrometry (GC/MS) is less efficient. scitechnol.com Methods have been developed for the quantitative analysis of tetramethylammonium in human blood and urine, employing simple protein precipitation for sample extraction. scitechnol.com These methods have shown satisfactory validation parameters, including linearity, accuracy, precision, matrix effect, and recovery. scitechnol.com
In environmental analysis, an LC-MS/MS method has been developed to determine tetramethylammonium ions in industrial wastewater. researchgate.net This method, which uses a weak cation exchange resin for solid-phase extraction, achieved a low quantification limit of 0.00034 mg L⁻¹. researchgate.net Furthermore, the use of this compound as a phase modifier in LC-MS analysis can lead to the formation of [M + Cl]⁻ adducts, which improves the ionization efficiency of certain analytes. researchgate.net
Table 2: LC-MS/MS Method Parameters for Tetramethylammonium Analysis
| Sample Matrix | Sample Preparation | Lower Limit of Quantification | Reference |
| Human Blood & Urine | Protein Precipitation | Not specified | scitechnol.com |
| Industrial Wastewater | Solid-Phase Extraction | 0.00034 mg L⁻¹ | researchgate.net |
Studies of Solvation Shells via Cluster Mass Spectrometry
Cluster mass spectrometry is a valuable technique for investigating the solvation shells of ions, providing insights into the specific interactions between the ion and solvent molecules. nih.govresearchgate.net Studies on this compound (Me4NCl) in water-acetonitrile mixtures using this method have revealed interesting solvation behaviors. nih.govresearchgate.net
When analyzing the positive ions, clusters composed of tetramethylammonium ions and acetonitrile molecules were predominantly observed, even in mixtures with a high water content. nih.govresearchgate.net This indicates a strong electrostatic interaction between the tetramethylammonium cation and acetonitrile. nih.govresearchgate.net In contrast, the negative ion clusters consisted of chloride ions solvated by both water and acetonitrile molecules, suggesting that the interaction of the chloride anion with both solvents is of comparable strength. nih.govresearchgate.net
Conductometric Methods for Concentration Determination
Conductometric methods provide a straightforward and effective means for determining the concentration of tetramethylammonium salts in aqueous solutions. dergipark.org.trgoogle.com This technique relies on the principle that the electrical conductivity of a solution is related to the concentration and mobility of the ions present. dergipark.org.tr
The process typically involves measuring the electrical conductivity of the solution and correlating it to the concentration using a calibration curve. google.compatenton.ru This method has been successfully applied to determine the concentration of tetramethylammonium bromide in the presence of other salts and to monitor the concentration of tetramethylammonium hydroxide during its synthesis. dergipark.org.trpatenton.ru
Conductometric titration is another application of this principle, where the change in conductivity is monitored as a titrant is added to the sample solution. This has been used to study the micellization of surfactants in the presence of tetramethylammonium bromide. dergipark.org.tr The linear relationship observed between specific electrical conductivity and the concentration of the salt forms the basis for quantitative determination. google.com These methods are valued for their simplicity, speed, and accuracy. patenton.ru
Supramolecular Chemistry and Molecular Interaction Studies
Hydration Behavior of Tetramethylammonium (B1211777) Ions
The tetramethylammonium (TMA) cation serves as a model for investigating hydrophobic behavior in aqueous solutions due to its apolar surface. acs.org Its interaction with water is a subject of significant interest in understanding phenomena in biological systems, such as the assembly of membranes and protein folding. acs.org
The hydration of the tetramethylammonium (TMA) ion is characterized as a weak, "apolar" type. acs.org This classification stems from the hydrophobic nature of the methyl groups that form the ion's surface. rsc.org Unlike small inorganic cations that strongly orient water molecules through electrostatic interactions, the TMA ion's charge is shielded by its alkyl groups. This results in a hydration behavior that shares characteristics with hydrophobic solutes. bohrium.com The orientation of water molecules in the hydration shell is a key indicator of this apolar character; the water dipoles tend to align tangentially to the sphere centered on the nitrogen atom, a feature typical of hydrophobic hydration. acs.orgbohrium.com This contrasts sharply with the radial orientation of water dipoles around simple cations. amolf.nl Monte Carlo simulations and neutron diffraction studies have confirmed this apolar nature of TMA hydration, although some interpretations also suggest a tetrahedral arrangement of water around the ion. acs.orgrsc.org
Molecular dynamics simulations and experimental studies reveal a well-defined hydration shell around the TMA ion. acs.orgbohrium.com The structure of this shell is detailed by radial distribution functions (RDFs), which provide information about the arrangement of water molecules relative to the central ion. nih.gov
The nitrogen-water oxygen (N-Ow) RDF is a key measure used to define the hydration shell. nih.gov The coordination number, representing the average number of water molecules in the first hydration shell, has been reported with some variation. Molecular dynamics simulations integrating the N-O RDF up to its first minimum at 6.25 Å yielded a coordination number of 30. acs.org This differs from earlier Monte Carlo simulations that reported a value of 20, a discrepancy attributed to different positions of the N-O RDF minimum in the respective models. acs.org
The orientation of water molecules within this shell is distinctive. The angle (θ) between the water molecule's dipole moment and the nitrogen-oxygen position vector has a peak probability at approximately 116°. acs.org This indicates a preferential orientation where the dipole moment is nearly tangent to the hydration sphere, a characteristic feature of hydrophobic hydration also observed in simulations of methane (B114726) and ethane. acs.org First-principles molecular dynamics simulations also show that the hydrogen atoms of water are oriented toward the TMA ion while the oxygen atoms are aligned away. nih.gov
The dynamics of water molecules within the hydration shell of the TMA ion are significantly altered compared to bulk water. acs.orgbohrium.com These molecules exhibit slower translational and rotational motions.
Translational Motion : The self-diffusion coefficient of water molecules in the hydration shell is reduced by approximately 40% compared to that of pure water. acs.org Despite this reduction, the hydration shell molecules still diffuse faster than the TMA ion itself. acs.org
Rotational Motion : The reorientational times of hydration shell molecules are longer than those in pure water. acs.orgbohrium.com The orientation autocorrelation function (OACF) reveals a reorientation time of 4.1 picoseconds (ps) for water inside the solvation shell, compared to 2.8 ps in the bulk. nih.gov This slowing of reorientation is observed to be isotropic, affecting all directions of molecular rotation similarly, which is attributed to the tangential orientation of the water molecules. acs.org Furthermore, the lifetime of dangling (non-hydrogen bonded) OH modes is longer around the apolar TMA ion (∼0.68 ps) compared to the lifespan of hydrogen-bonded OH modes (∼0.48 ps). nih.gov
Table 1: Comparison of Dynamical Properties of Water in TMA+ Hydration Shell and Bulk Water
| Property | Hydration Shell | Bulk Water |
|---|---|---|
| Reorientation Time | 4.1 ps nih.gov | 2.8 ps nih.gov |
| Self-Diffusion Coefficient | ~40% lower than bulk acs.org | Standard Value |
| Dangling OH Lifetime | ~0.68 ps nih.gov | Not Applicable |
| Hydrogen-Bonded OH Lifetime | ~0.48 ps nih.gov | Not Applicable |
The choice of computational models, specifically the water model and the force field for the ion, has a discernible influence on the simulated properties of TMA hydration. acs.orgrsc.org Molecular dynamics simulations have been performed using various models, such as the SPC and SPC/E water models, and different force field parametrizations for the TMA ion. acs.orgbohrium.com
While different water models like SPC and SPC/E produce qualitatively similar results regarding the structure and dynamics of the hydration shell, quantitative differences are observed. acs.orgbohrium.com For instance, both models show a decrease in the self-diffusion coefficient and an increase in reorientational times for hydration shell water, but the absolute values differ. acs.org
The force field, which defines the ion's charge distribution, geometry, and interaction parameters, also plays a crucial role. rsc.orgnih.gov Studies comparing different force fields have shown that certain aspects of hydration are more sensitive than others. For example, ion-ion interactions show marked changes depending on the force field used. rsc.orgnih.gov In contrast, the correlation between hydrogen atoms on the TMA ion and hydrogen atoms in water shows little dependence on the force field. rsc.orgnih.gov Interestingly, experimental neutron scattering signals have been shown to have limited ability to discriminate between different hydration patterns predicted by various force fields, highlighting the need for complementary techniques like ab initio molecular dynamics to benchmark force field simulations. rsc.orgnih.gov
The hydration of the tetramethylammonium ion presents a significant contrast to that of simple atomic alkali metal ions like Na+ or Li+. acs.orgrsc.org This difference is rooted in the nature of the cation-water interaction.
Atomic ions, particularly smaller ones with higher charge density like Li+ and Na+, exert a strong electrostatic influence on surrounding water molecules. rsc.orgquora.com This leads to a well-defined, primary hydration shell where water molecules orient themselves with their oxygen atoms pointing towards the positive ion (a trigonal orientation for Na+). acs.orgamolf.nl The strength of this interaction weakens for larger alkali metal ions such as K+, Rb+, and Cs+, which are considered weakly hydrated. nih.gov
In contrast, the TMA ion, despite its positive charge, induces a hydrophobic-like hydration. acs.org The bulky methyl groups shield the central nitrogen's charge, preventing the strong, direct electrostatic ordering seen with atomic cations. nih.gov Consequently, water molecules in the TMA hydration shell adopt a more tangential orientation, similar to the clathrate-like structures formed around nonpolar solutes. acs.org While the hydration of TMA is much less strongly oriented than around an ion like lithium, it is still distinct from that of a purely hydrophobic solute like neopentane, as the water dipole does orient towards the ion to some degree. rsc.org
Table 2: Comparative Hydration Properties of TMA+ and Alkali Metal Ions
| Ion | Typical Coordination Number | Mean Ion-Oxygen Distance (Å) | Hydration Character |
|---|---|---|---|
| Li+ | 4 nih.gov | 1.94 mdpi.com | Strongly Hydrated nih.gov |
| Na+ | 6 nih.gov | 2.43 nih.gov | Weakly Hydrated nih.gov |
| K+ | 7 nih.gov | 2.81 nih.gov | Weakly Hydrated nih.gov |
| Cs+ | 8 nih.gov | 3.07 nih.gov | Weakly Hydrated nih.gov |
| TMA+ | 20-30 acs.org | ~4.5 (N-Ow peak) acs.org | Apolar/Hydrophobic-like acs.orgrsc.org |
Ion-Ion and Ion-Molecule Interactions
The interactions of the tetramethylammonium cation with counter-ions and other molecules are governed by a combination of electrostatic, covalent, and dispersion forces. nih.govacs.org The distributed nature of the positive charge across the ion's surface leads to complex interaction topologies. nih.gov
Computational studies of ion pairs between TMA and various halide anions (F−, Cl−, Br−, I−) have revealed two primary low-energy interaction geometries. nih.govacs.org In both configurations, the anion interacts simultaneously with three hydrogen atoms of the TMA cation. nih.gov The binding energies for these ion pairs are substantial, ranging from -73 to -122 kcal/mol, reflecting the strong underlying Coulombic interaction. nih.gov However, analysis shows that the bonding is not purely ionic; it possesses a non-negligible covalent character and is influenced by dispersion forces. nih.govacs.org
Table 3: Calculated Binding Energies for Tetramethylammonium-Halide Ion Pairs
| Anion (X-) | Interaction Topology | Binding Energy (kcal/mol) |
|---|---|---|
| F- | κC | -121.9 |
| F- | 3κH | -121.3 |
| Cl- | κC | -98.2 |
| Cl- | 3κH | -98.0 |
| Br- | κC | -92.2 |
| Br- | 3κH | -92.3 |
| I- | κC | -84.0 |
| I- | 3κH | -84.3 |
Data sourced from a computational study on model X···TMA ion pairs. nih.gov The topologies κC and 3κH represent different geometries of the anion interacting with the methyl hydrogens.
In concentrated aqueous solutions, there is a question of whether hydrophobicity-driven cation-cation aggregation occurs. rsc.org However, molecular simulations of tetramethylammonium bromide (TMABr) solutions across a range of concentrations have shown an absence of such aggregation. rsc.org The TMA ions remain well-hydrated and isolated rather than forming clusters. rsc.org Weak hydrogen bonding can also occur between the methyl groups of the TMA ion and surrounding water molecules, as indicated by radial distribution functions between the methyl carbons/hydrogens and water oxygen. nih.gov The interaction of TMA with aromatic amino acids has also been investigated, highlighting the relevance of cation-π interactions in biological contexts. acs.org
Tetramethylammonium Cation-Halide Interactions
The interaction between the tetramethylammonium (TMA) cation and halide anions is a subject of significant interest in supramolecular chemistry. nih.govub.eduacs.orgnih.gov While a strong electrostatic component is expected, the distribution of the single positive charge over the four methyl groups allows for non-negligible contributions from covalent and dispersion forces. ub.edu Computational studies and reviews of structural data have revealed specific topological and energetic characteristics of these interactions. acs.orgnih.gov
The interaction between the tetramethylammonium cation and halide anions exhibits distinct directional preferences, resulting in two primary energy minima or interaction topologies. nih.govub.edunih.gov In these arrangements, the anion interacts simultaneously with three hydrogen atoms of the TMA cation. nih.gov The optimized geometries show clear angular preferences, with the anion positioned along one of the trigonal axes of the TMA cation. nih.gov
A key aspect of this interaction is the interpenetration of the van der Waals crusts of the interacting atoms. nih.govub.edu The optimized interatomic distances between the halide and the hydrogen atoms (X···H) are significantly shorter than the sum of their van der Waals radii. nih.gov This penetration suggests a degree of covalent character in the interionic interaction, which is not solely predicted by the molecular electrostatic potential (MEP) map of the TMA cation. ub.edunih.gov The MEP of the TMA cation shows its most positive regions at the center of the outer tetrahedral face of each methyl group, which favors contacts that maximize Coulombic attraction. nih.govub.edu
Analysis of different contact types reveals varying degrees of penetration:
κ¹C contacts : In this topology, the halide anion interacts primarily with the carbon atom of a methyl group. All halides clearly penetrate the van der Waals crust of the methyl carbon, with the degree of penetration decreasing down the halogen group. ub.edu
κ²H binding : This involves the halide interacting with two hydrogen atoms and shows significant delocalization over both carbon and hydrogen, with penetration indices up to 25% for both. acs.org
3κH topology : Here, the anion interacts with three hydrogen atoms. nih.gov
The existence of these short contact distances and the interpenetration of electron shells indicate that the interaction is a refined combination of ionic (as the major component), covalent, and dispersion forces. nih.govacs.org
The binding energies for tetramethylammonium-halide ion pairs are substantial, reflecting a strong, primarily Coulombic interaction. nih.gov These energies are highly dependent on the specific interaction topology and the nature of the halide anion. nih.gov Computational studies of model X···TMA ion pairs (where X = F, Cl, Br, I, Au) show binding energies ranging from -73 to -122 kcal/mol. nih.gov
A consistent trend is observed where the binding energy for a given topology decreases as the atomic radius of the anion increases down the periodic group. nih.gov For instance, the pairing energies are highest for the fluoride ion. nih.gov Furthermore, the binding energy systematically varies between different topologies for the same anion. The 3κH ion pair is consistently more stable, with a binding energy that is 14–25 kcal/mol higher than the corresponding κC adduct. nih.gov
The relationship between binding energy and the anion's covalent radius can be described by quadratic equations for both major topologies:
κ¹C topology : E_int = -123.8 + 55.98r_cov – 14.24r_cov²
3κ¹H topology : E_int = -161.4 + 80.01r_cov – 19.24r_cov²
| Anion (X⁻) | Interaction Topology | Binding Energy (kcal/mol) |
|---|---|---|
| F⁻ | κ¹C | -122 |
| F⁻ | 3κ¹H | -100 |
| Cl⁻ | κ¹C | -90 |
| Cl⁻ | 3κ¹H | -75 |
| Br⁻ | κ¹C | -85 |
| Br⁻ | 3κ¹H | -73 |
Note: The binding energies are approximate values derived from graphical representations and descriptions in the source material. nih.gov
Cation-π Interactions
Cation-π interactions, the noncovalent attraction between a cation and the electron-rich face of an aromatic π-system, are crucial in various biological and chemical systems. rsc.orgepa.govresearchgate.net The tetramethylammonium cation participates in these interactions, which are fundamental to processes like protein structure stabilization and ligand binding. epa.govresearchgate.netchemrxiv.org The binding of TMA+ to aromatic systems like benzene has been studied computationally to understand the nature of this interaction in aqueous solutions. rsc.orgnih.gov These studies reveal that the potential of mean force for the TMA+-benzene interaction has two minima, corresponding to a direct contact complex and a solvent-separated complex. nih.gov
The strength of cation-π interactions is influenced by the electronic properties of the aromatic ring and the nature of the cation. While the term "resonance effects" is not explicitly detailed in the context of TMA+ binding in the provided sources, related electronic and environmental factors play a significant role. For instance, the progressive fluorination of benzene is a strategy used to probe the nature of these interactions, as it alters the quadrupole moment of the aromatic ring. rsc.org
In the gas phase, the binding affinity of quaternary ammonium (B1175870) ions to a given aromatic system follows the trend NH₄⁺ > TMA⁺ > TEA⁺. epa.govresearchgate.net However, this trend is reversed in aqueous solutions. epa.govresearchgate.net This reversal is likely due to the hydrophobic effect, highlighting the critical role of the solvent environment in modulating the interaction strength. epa.govresearchgate.net The binding free energies for TMA+ with various aromatic groups (representing amino acid side chains) in water are significant, though lower than in the gas phase. epa.gov
| Environment | Binding Affinity Trend | Primary Influencing Factor |
|---|---|---|
| Gas Phase | NH₄⁺ > TMA⁺ > TEA⁺ | Intrinsic electrostatic interaction |
| Aqueous Solution | TEA⁺ > TMA⁺ > NH₄⁺ | Hydrophobic effect & Solvation |
The cation-π bond is an important motif for the molecular recognition of quaternary ammonium ions, including tetramethylammonium, by synthetic receptors. nih.gov Macrocyclic hosts such as calixarenes and resorcinarenes are capable of binding organic ammonium ions in solution. nih.gov
For example, resorcinarene can form self-assembling dimeric capsules that are capable of including a tetramethylammonium cation within their cavity. nih.gov Similarly, capsules formed by two cone calix[n]arenes—one substituted with anionic phosphonic ethyl ester groups and the other with cationic ammonium groups—have been investigated for their ability to include guest molecules like tetramethylammonium salts in methanol. nih.gov The design of such receptors is a significant area of research, aiming to create systems that can selectively bind specific ions or ion pairs. nih.gov
Interactions with Anions in Deep Eutectic Solvents
Tetramethylammonium chloride can act as a component in the formation of deep eutectic solvents (DESs). nih.gov A significant depression of the melting point is observed when this compound is mixed with other quaternary ammonium chlorides, such as tetraethylammonium (B1195904) chloride or tetrapropylammonium (B79313) chloride, a behavior characteristic of DES formation. nih.gov
This phenomenon in mixtures of structurally similar salts, which lack strong hydrogen bonding capabilities, is explained by a synergetic sharing of the chloride ions. nih.gov Molecular dynamics simulations indicate that a transfer of chloride ions occurs from the larger cation (which has a more dispersed charge) to the smaller, more charge-dense tetramethylammonium cation. nih.gov This preferential location of chloride ions around the TMA+ cation leads to an energetic stabilization of both components in the mixture, causing strong negative deviations from ideality and the observed melting point depression. nih.gov This mechanism is analogous to the formation of metal-chloride complexes in traditional Type I deep eutectic solvents, suggesting that this compound can be used as a substitute for metal salts in forming new types of DESs. nih.gov
Tetramethylammonium-Carboxylate Interactions
The interaction between the tetramethylammonium (TMA) cation and carboxylate anions is a subject of interest in supramolecular chemistry, particularly in the context of molecular recognition and stabilization. Computational studies have shown that in tetramethylammonium-based molten salts containing a β-amino acid anion, the carboxylate groups play a crucial role in the formation and stabilization of 1:1 CO2 adducts. This stabilization occurs through hydrogen bonding interactions between the carboxylate groups and the hydrogen atoms of the amino groups on the anion.
Further research into the interactions of the tetramethylammonium ion with the cycles of aromatic amino acids, which inherently contain carboxylate groups, provides additional insight into these noncovalent bonds. While the primary interaction is often considered electrostatic, the distributed nature of the positive charge on the TMA cation allows for significant contributions from dispersion forces and weak hydrogen bonds. These interactions, though sometimes of low affinity in solution, are fundamental to the assembly of more complex supramolecular structures.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is invaluable for understanding the dynamic behavior of tetramethylammonium (B1211777) chloride in solution, particularly its hydration structure and stability.
Ab initio molecular dynamics (AIMD) combines molecular dynamics with electronic structure calculations (typically DFT) performed "on the fly" for every new atomic arrangement. This method provides a highly accurate description of intermolecular interactions without the need for empirical force fields.
AIMD simulations have been used to study the hydration and stability of the TMA+ ion. mdpi.comrsc.org These simulations typically involve a single TMA+ ion, a counter-ion like hydroxide (B78521) (OH-), and a small, explicit number of water molecules in a simulation box. mdpi.compreprints.org By varying the number of water molecules (the hydration level) and the temperature, researchers can probe the stability of the TMA+ head group under different conditions. mdpi.compreprints.org
Results from AIMD simulations have shown that the degradation mechanism is highly dependent on the hydration level. mdpi.compreprints.orgresearchgate.net At low hydration levels, ylide formation is the dominant degradation pathway in the absence of stabilizing additives. mdpi.compreprints.orgresearchgate.net As temperature increases, the SN2 mechanism can become more prominent. mdpi.comresearchgate.net AIMD has also been crucial in benchmarking force fields, providing a high-fidelity reference for the three-dimensional hydration structure that classical simulations aim to reproduce. rsc.orgrsc.org
Classical MD simulations employ empirical force fields to describe the interactions between atoms, allowing for the simulation of larger systems over longer timescales compared to AIMD. These simulations have been extensively used to study the hydration structure and dynamics of the TMA+ ion in aqueous solution. rsc.orgacs.orgresearchgate.net
Structural analysis from classical MD reveals a well-defined hydration shell around the TMA+ ion. acs.org The hydrophobic nature of the methyl groups influences the orientation of the surrounding water molecules. acs.org The dynamics of these water molecules are also affected; water in the hydration shell exhibits a lower self-diffusion coefficient and longer reorientational times compared to bulk water, a behavior characteristic of hydrophobic hydration. acs.org The self-diffusion coefficient of water molecules in the TMA+ hydration shell is reduced by approximately 40% compared to pure water. acs.org
These simulations are also used to interpret experimental data, such as from neutron scattering experiments, to refine the understanding of the hydration shell structure. rsc.orgrsc.org
| Property | Hydration Shell Water | Bulk Water | TMA+ Ion |
|---|---|---|---|
| Self-Diffusion Coefficient | ~40% lower than bulk | Higher than hydration shell | Lower than hydration shell water |
| Reorientational Times | Higher than bulk | Lower than hydration shell | - |
The accuracy of classical MD simulations is critically dependent on the quality of the underlying force field. acs.orgnih.gov A force field consists of a set of parameters and equations that define the potential energy of a system of atoms. For TMA+, several common force fields like CHARMM, AMBER, OPLS, and GROMOS have been tested. acs.orgacs.org
The development and validation of these force fields involve a multi-step process. nih.govelifesciences.org Initial parameters are often derived from quantum mechanical calculations (like DFT) on smaller, representative molecules. nih.gov These parameters are then refined and validated by comparing simulation results against experimental data (e.g., density, enthalpy of vaporization, neutron scattering data) or high-level ab initio calculations. rsc.orgacs.orgnih.gov
For TMA+, studies have shown that different force fields can yield varying results for properties like surface affinity. acs.org For example, simulations using the AMBER force field have shown good agreement with experimental surface tension data for tetramethylammonium iodide solutions, while other force fields like GROMOS were less successful. acs.org The validation process is crucial for ensuring that the chosen force field can accurately predict the behavior of TMA+ in the specific environment being studied. rsc.orgacs.org
Solvation in Mixed Solvents
The solvation of tetramethylammonium chloride (TMAC) in mixed solvents, particularly water-acetonitrile mixtures, has been a subject of detailed investigation using both experimental techniques like mass spectrometry and theoretical methods such as molecular dynamics simulations. researchgate.netnih.gov Studies reveal distinct solvation behaviors for the tetramethylammonium (TMA⁺) cation and the chloride (Cl⁻) anion.
When TMAC is dissolved in water-acetonitrile mixtures, the TMA⁺ cation shows a clear preference for acetonitrile (B52724) molecules in its solvation shell. researchgate.netnih.gov Mass spectrometry of clusters isolated from these solutions detected clusters composed of the alkylammonium cation and only acetonitrile molecules, a phenomenon observed even in mixtures with a high concentration of water. researchgate.netnih.gov Molecular dynamics simulations corroborate these findings, indicating that while water molecules are present in the solvation shell of TMA⁺, it is acetonitrile that engages in a strong electrostatic interaction with the cation. researchgate.netnih.gov The water molecules in the vicinity of the TMA⁺ cation primarily form hydrogen bonds with other water molecules and interact with the cation through weaker dispersive forces. researchgate.netnih.gov This preferential solvation by the organic solvent component highlights the hydrophobic-like character of even a relatively small organic cation like TMA⁺. researchgate.netnih.gov
In contrast, the chloride anion (Cl⁻) does not exhibit such a strong preference. researchgate.netnih.gov Clusters composed of the chloride anion with both water and acetonitrile molecules have been observed. researchgate.netnih.gov The interaction of Cl⁻ with both water and acetonitrile is of comparable strength, and in both cases, the interaction is dominated by electrostatic forces. researchgate.netnih.gov This demonstrates that the positive and negative ions of TMAC establish characteristic and differing solvation structures within mixed solvents. researchgate.netnih.gov
Solvent-Averaged Potentials and Osmotic Coefficients
A significant approach in the theoretical study of electrolyte solutions involves the use of molecular simulations to derive macroscopic thermodynamic properties. For aqueous solutions of this compound, molecular dynamics simulations have been employed to understand the interactions between the constituent ions and the solvent. researchgate.netresearchgate.net
The process begins with explicit water molecular dynamics simulations of TMAC solutions. researchgate.net From these simulations, various radial distribution functions are calculated, which describe the probability of finding one particle at a certain distance from another. researchgate.net This detailed structural information is then used to construct the solvent-averaged potentials, also known as potentials of mean force (PMF), between the interacting species (ion-ion, ion-solvent). researchgate.netresearchgate.netjst.go.jp
These derived solvent-averaged potentials serve as input for theoretical frameworks like the Ornstein-Zernike integral equation theory, often used with the hypernetted chain (HNC) approximation. researchgate.netresearchgate.net This theoretical step bridges the gap between the microscopic interactions and macroscopic properties by allowing for the calculation of the osmotic coefficients of the salt solution. researchgate.netresearchgate.net This multi-step approach has been shown to successfully explain and reproduce experimental results for the osmotic pressure of this compound solutions. researchgate.netresearchgate.net Furthermore, models like the Pitzer ion interaction model are used to correlate experimental data and calculate osmotic and mean activity coefficients for binary and ternary systems containing TMAC. acs.org
The accuracy of these models is often benchmarked against a range of experimental data. For instance, in the development of coarse-grained models for materials like anion-exchange membranes, properties such as osmotic and activity coefficients of aqueous TMAC solutions are used as key parameters to ensure the model's representability. conicet.gov.ar
Quantum Chemical Calculations of Ion-Molecule Interactions
Quantum chemical calculations provide fundamental insights into the nature of interactions between ions and solvent molecules. For this compound, these calculations have been crucial in elucidating the specific forces at play. researchgate.netnih.gov
In studies of TMAC in water-acetonitrile mixtures, quantum chemical calculations revealed that acetonitrile has a strong electrostatic interaction with the TMA⁺ cation. researchgate.netnih.gov Conversely, the interaction between TMA⁺ and water molecules is dominated by dispersive forces. researchgate.netnih.gov This theoretical finding underpins the observation of TMA⁺'s hydrophobic behavior and its preferential solvation by acetonitrile. researchgate.netnih.gov For the chloride anion, the calculations show that its interaction with both water and acetonitrile is of comparable strength and primarily electrostatic in nature. researchgate.netnih.gov
Quantum chemical calculations are also employed to study more complex systems. For example, the interaction energies for this compound encapsulated within a molecular belt (assembled belt conicet.gov.arpyridine) and its subsequent interaction with various gas molecules (CO₂, CO, SO₂, CH₄) have been investigated. doi.org These calculations help to understand the binding mechanisms and charge distribution changes upon complex formation. doi.org
Furthermore, in the context of improving force fields for molecular simulations, quantum mechanical calculations are the benchmark. It has been shown that standard additive force fields often underestimate cation-π interaction energies. acs.org To correct for this, approaches like scaling ionic charges to account for electronic polarization have been implemented. The effectiveness of such corrections is validated by comparing simulation results with experimental data and quantum calculations, leading to a more accurate representation of the balance between electrostatic and hydrophobic forces in systems involving the TMA⁺ cation. acs.org
Molecular Modeling of Hydrophobic Behavior
The tetramethylammonium (TMA⁺) cation is frequently used as a model system for studying hydrophobic effects in aqueous solutions due to its nonpolar methyl groups surrounding a central charge. acs.org Molecular modeling, including molecular dynamics (MD) and Monte Carlo simulations, has been instrumental in characterizing its hydrophobic nature. acs.org
Simulations of TMAC in water have shown that the TMA⁺ ion exhibits a weak, "apolar" type of hydration. acs.org The interaction between the TMA⁺ cation and surrounding water molecules is largely governed by dispersive forces, which is a hallmark of hydrophobic solvation. researchgate.netnih.gov These findings from molecular modeling indicate that even a small organic cation like TMA⁺ behaves as a hydrophobic solute. researchgate.netnih.gov
Neutron diffraction studies, often complemented by MD simulations, have been used to probe the structure of water around the TMA⁺ ion. nih.govmdpi.com Some classic theories, like the "iceberg" model, proposed that water forms a more ordered, cage-like structure around hydrophobic solutes. mdpi.com However, neutron scattering experiments on aqueous TMAC solutions have not provided evidence to support the idea that water around the TMA⁺ ion is significantly more ordered than bulk water. mdpi.com
Computer simulation studies also investigate the dynamics of water molecules in the hydration shell of the TMA⁺ ion. These studies have found that the self-diffusion coefficient of water molecules in the hydration shell is lower than that of pure water, a behavior also observed for other hydrophobic solutes. acs.org This slowing down of water dynamics in the vicinity of the nonpolar groups is a key aspect of the hydrophobic effect. Molecular dynamics simulations are also used to develop and parameterize coarse-grained force fields that explicitly account for hydrophobic interactions in complex systems like anion-exchange membranes. conicet.gov.ar
Environmental Fate and Biodegradation Research
Terrestrial Fate and Soil Mobility
The fate of tetramethylammonium (B1211777) chloride in the terrestrial environment is largely governed by its potential for adsorption to soil particles. As a quaternary ammonium (B1175870) salt, TMAC exists as a cation in the environment, which generally leads to stronger adsorption to soils rich in organic carbon and clay compared to neutral compounds. santos.com Volatilization from either moist or dry soil surfaces is not considered an important environmental fate process for TMAC due to its nature as a salt and its low vapor pressure. santos.com
Studies and database information present a range of soil adsorption potentials. One source indicates a moderate potential for adsorption to soil. santos.com An organic carbon-normalised adsorption coefficient (Koc) of 1,644 has been reported, suggesting limited mobility. carlroth.com Conversely, another assessment using the structurally similar tetramethylammonium hydroxide (B78521) (TMAOH) estimated a Koc value of 8, which would imply very high mobility in soil. nih.gov Research on didecyl dimethyl ammonium chloride (DDAC), another quaternary ammonium compound, showed it to be immobile in various soil types, with very high adsorption values. regulations.gov For tetramethylammonium chloride specifically, studies on its biodegradation in settled sediment cores have shown that its degradation rate is a function of the unadsorbed chemical, indicating that a fraction remains mobile in the pore water while the adsorbed portion is less available for degradation. nih.gov This suggests that while TMAC adsorbs to soil, the equilibrium between adsorbed and dissolved phases is critical to its ultimate fate and transport.
Table 1: Soil Adsorption Data for this compound and Related Compounds
| Compound | Parameter | Value | Soil Mobility Potential | Source(s) |
|---|---|---|---|---|
| This compound (TMAC) | Adsorption Potential | Moderate | Moderate | santos.com |
| This compound (TMAC) | Koc | 1,644 | Low to Immobile | carlroth.com |
| Tetramethylammonium hydroxide (TMAOH) | Estimated Koc | 8 | Very High | nih.gov |
| Didecyl dimethyl ammonium chloride (DDAC) | Freundlich Kads | 1,095 - 32,791 | Immobile | regulations.gov |
Aquatic Biodegradation Studies
The biodegradation of this compound in aquatic environments has been investigated under both aerobic and anaerobic conditions. Since TMAC dissociates in water, the biodegradation studies focus on the tetramethylammonium cation. europa.eu
While specific biodegradation studies on TMAC are limited, data from its surrogate, tetramethylammonium hydroxide (TMAOH), indicate that the tetramethylammonium cation is readily biodegradable under aerobic conditions. santos.comeuropa.eu Multiple studies following OECD (Organisation for Economic Co-operation and Development) guidelines have confirmed this. europa.eu
In one study following OECD Guideline 301B, a 25% aqueous solution of TMAOH achieved 84% degradation after 14 days and 100% degradation after 25 days. santos.comeuropa.eu Another study using OECD Guideline 301C with a 27.5% TMAOH solution showed greater than 90% degradation within 14 days. santos.comoecd.org A study on a product containing a type of TMAC (TMAC T, 49% active ingredient) according to OECD Guideline 301D also concluded it was readily biodegradable, with 69-71% degradation observed over 28 days. europa.eu The pass levels for ready biodegradability in these tests are typically 60% of the theoretical oxygen demand (ThOD) or 70% of dissolved organic carbon (DOC) removal within a 28-day period. bpcinstruments.com.cnmiljodirektoratet.no
Table 2: Summary of Aerobic Ready Biodegradability Studies for TMAC and TMAOH
| Test Substance | OECD Guideline | Concentration | Duration | Biodegradation | Conclusion | Source(s) |
|---|---|---|---|---|---|---|
| 25% TMAOH | 301B | 90 mg/L | 25 days | 100% | Readily biodegradable | santos.comeuropa.eu |
| 27.5% TMAOH | 301C | 100 mg/L | 14 days | >90% | Readily biodegradable | santos.comeuropa.euoecd.org |
| TMAC T (49% active) | 301D | 2 mg/L | 28 days | 71% | Readily biodegradable | europa.eu |
Under anaerobic conditions, tetramethylammonium is also subject to rapid biodegradation, primarily through methanogenesis. europa.eu Research has shown that adapted microbial sludge can effectively degrade TMAH, the hydroxide form of the cation. europa.eu In a batch test with sludge from an Upflow Anaerobic Sludge Blanket (UASB) reactor, TMAH concentrations ranging from 500 to 2000 mg/L were completely biodegraded within 10 hours. europa.eu
The degradation process is characterized by the production of methane (B114726). europa.euresearchgate.net The total volume of methane produced has been observed to be proportional to the amount of TMAH added, indicating a complete conversion of the tetramethylammonium cation to methane and ammonium. europa.eu While quaternary ammonium compounds (QACs) can be inhibitory to methanogenesis at high concentrations, studies show that microbial communities can adapt. bohrium.comacs.org The inhibitory concentration depends on the specific QAC structure, with shorter alkyl chains being potentially more inhibitory. acs.org The successful anaerobic digestion of TMAC-containing wastewater relies on the activity of specific microorganisms, particularly methylotrophic methanogens. researchgate.net
Table 3: Anaerobic Biodegradation Findings for Tetramethylammonium Compounds
| Compound | Inoculum | Concentration | Time | Degradation Efficiency | Key Finding | Source(s) |
|---|---|---|---|---|---|---|
| TMAOH | Adapted UASB Sludge | 500 - 2000 mg/L | 10 hours | 100% | Rapid degradation with proportional methane production. | europa.eu |
| TMAH | Enriched Methanogens | 1000 mg/L | Not specified | Not specified | Follows Monod-type kinetics for methanogenic degradation. | researchgate.netresearchgate.net |
| Various QACs | Anaerobic Digester Sludge | ≥25 mg/L | Not specified | Inhibition | Inhibition of methanogenesis at higher concentrations. | acs.orgrsc.org |
Research into the biodegradation of TMAC has provided insights into its kinetics and the metabolic pathways involved.
Kinetics: One study investigating the treatment of TMAC wastewater with activated sludge found that its biodegradation followed first-order kinetics. researchgate.net The observed rate constant was found to increase as the initial concentration of TMAC decreased, ranging from 0.64 x 10⁻⁴ to 9.57 x 10⁻⁴ per minute. researchgate.net In another study focusing on anaerobic methanogenic degradation of TMAH, the process was described by Monod-type kinetics, with a maximum specific degradation rate of 39.5 mg TMAH/gVSS/h and a half-saturation constant of 820 mg/L. researchgate.netresearchgate.net
Table 4: Kinetic Data for Tetramethylammonium Biodegradation
| Condition | Kinetic Model | Parameter | Value | Source(s) |
|---|---|---|---|---|
| Aerobic | First-Order | Rate Constant (k) | 0.64 x 10⁻⁴ - 9.57 x 10⁻⁴ min⁻¹ | researchgate.net |
| Anaerobic (Methanogenic) | Monod | Max. Specific Degradation Rate | 39.5 mg TMAH/gVSS/h | researchgate.netresearchgate.net |
| Anaerobic (Methanogenic) | Monod | Half-Saturation Constant (Ks) | 820 mg/L | researchgate.netresearchgate.net |
Aerobic Degradation: In aerobic environments, activated sludge containing microorganisms such as Mycobacterium, Ochrobactrum, and Arthrobacter species has been shown to degrade TMAC. researchgate.net The process involves the conversion of TMAC and its nitrogen-containing intermediates, with a significant portion being converted to nitrogen gas through simultaneous nitrification and denitrification. researchgate.net
Anaerobic Degradation: Under anaerobic conditions, the degradation pathway involves the conversion of the tetramethylammonium cation into intermediates like trimethylamine (B31210) (TMA) and methylamine (B109427) (MA), which are subsequently utilized by methylotrophic methanogens to produce methane (CH₄) and carbon dioxide (CO₂). researchgate.netresearchgate.net Key methanogenic archaea identified in this process include species of Methanomethylovorans and Methanosarcina. researchgate.netpnas.org
Chemical Degradation Mechanisms: Under alkaline conditions, two competing chemical degradation mechanisms have been proposed for the tetramethylammonium cation: a direct nucleophilic substitution (SN2) by a hydroxide ion on a methyl group, and a ylide formation pathway. Computational studies suggest that both pathways are possible, with their prevalence influenced by factors like temperature and hydration levels. mdpi.com
Q & A
Q. What are the common applications of TMAC in organic synthesis, and how does it compare to other catalysts?
TMAC is widely used as a phase transfer catalyst (PTC) due to its ability to enhance reaction rates in biphasic systems. Unlike triethylamine or triphenylphosphine, TMAC exhibits stronger catalytic activity by stabilizing reactive intermediates and facilitating ion exchange between aqueous and organic phases. For example, it improves yields in nucleophilic substitution reactions by transferring anions (e.g., Cl⁻) into organic solvents .
Q. How does TMAC improve specificity in polymerase chain reaction (PCR) protocols?
TMAC reduces nonspecific primer binding in AT-rich DNA templates by equalizing the thermal stability of AT and GC base pairs. Researchers add 3 M TMAC to PCR mixtures to raise the effective annealing temperature, minimizing mispriming. This method is critical for amplifying highly AT-rich genomes (e.g., Paramecium primaurelia) without requiring extensive primer redesign .
Q. What safety protocols are recommended for handling TMAC in laboratory settings?
TMAC is toxic via ingestion, intraperitoneal, and subcutaneous routes (LD₅₀ in mice: ~25 mg/kg). Safety measures include:
Q. What are the standard methods for synthesizing high-purity TMAC?
TMAC is typically synthesized via electrolysis of tetramethylammonium hydroxide (TMAH) or by reacting trimethylamine with methyl chloride. The electrolytic method involves passing TMAC solution through an ion-exchange membrane, enriching TMAH in the cathode compartment. Post-synthesis, TMAC is purified via recrystallization from ethanol/chloroform mixtures to remove amine impurities .
Q. How is TMAC utilized in nucleic acid hybridization assays?
TMAC eliminates base composition bias in oligonucleotide hybridization by normalizing melting temperatures. Researchers use 3 M TMAC in hybridization buffers to ensure probe specificity, particularly when screening complex gene libraries or detecting single-base mutations. This approach simplifies stringency control based solely on probe length .
Advanced Research Questions
Q. What mechanistic insights explain TMAC’s role as a phase transfer catalyst in Knoevenagel condensation?
TMAC facilitates the transfer of hydroxyl ions from aqueous to organic phases in silica-based catalysts (e.g., [CTA]Si-MCM-41). Its quaternary ammonium structure stabilizes transition states by electrostatic interactions, increasing reaction rates. Kinetic studies show TMAC’s superiority over bulkier PTCs in sterically constrained environments .
Q. How do molecular dynamics simulations model TMAC’s behavior in aqueous solutions?
Explicit-water MD simulations reveal that TMAC’s hydrophobic methyl groups induce clathrate-like water structures, while its cation interacts with chloride ions via Coulombic forces. These simulations predict osmotic coefficients consistent with experimental data, aiding the design of ion-specific electrodes or electrolyte systems .
Q. What methodologies are used to study TMAC’s ion-exchange properties in electrochemical applications?
Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry quantify TMAC’s ion transport efficiency in membrane-based systems. For example, TMAC’s selective permeability in cation-exchange membranes is critical for TMAH production, where chloride exclusion ensures >98% hydroxide purity .
Q. How is pyrolysis-gas chromatography mass spectrometry (Py-GC/MS) applied to analyze TMAC decomposition?
Pyrolysis of TMAC at >230°C generates trimethylamine and methyl chloride, identified via GC/MS. Deuterium labeling studies and CNDO/2 computational models confirm a methyl-transfer mechanism during decomposition, relevant for optimizing thermal stability in high-temperature reactions .
Q. What role does TMAC play in modulating ionic strength in electrophysiological studies?
TMAC is used to adjust osmolarity in extracellular solutions for studying acid-sensing ion channels (ASICs). Its inert nature prevents interference with ion channel function, enabling precise control of ionic strength without confounding electrochemical signals .
Q. How is TMAC integrated into ion-selective electrode (ISE) systems for analytical chemistry?
TMAC-doped polymeric membranes enhance chloride ion selectivity in ISEs. The electrode’s Nernstian response is calibrated using TMAC solutions of known activity, achieving detection limits <1 µM. This method is applied in environmental monitoring and pharmaceutical analysis .
Q. What advanced applications utilize TMAC in Luminex xMAP® assays?
TMAC (1.5X concentration) is added to hybridization buffers in multiplex bead-based assays to reduce nonspecific probe binding. Combined with sarkosyl and EDTA, it improves signal-to-noise ratios in pathogen detection or cytokine profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
